molecular formula C5H10O2 B3117435 2-(Hydroxymethyl)cyclobutan-1-ol CAS No. 2231675-22-0

2-(Hydroxymethyl)cyclobutan-1-ol

Cat. No. B3117435
CAS RN: 2231675-22-0
M. Wt: 102.13 g/mol
InChI Key: VSYWGNKHUGJYOX-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)cyclobutan-1-ol” is a cyclic alcohol compound with the molecular formula C5H10O2 . It is also known by other synonyms such as “HMCB” for ease of reference.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered ring with two sp2 hybridized carbon atoms, forcing planarity . The InChI string representation of its structure is InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 102.13 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 63.1 . Its exact mass and monoisotopic mass are both 102.068079557 g/mol .

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

Cyclobutane derivatives, such as those synthesized from 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone, are crucial in the construction of purine cyclobutane and cyclobutene-fused nucleosides. These compounds have been evaluated for anti-HIV activity, highlighting the potential biomedical applications of cyclobutane derivatives (Flores et al., 2011). Furthermore, the catalytic enantioselective [2+2] cycloadditions provide a pathway to access enantiomerically enriched cyclobutanes and cyclobutenes, essential for creating diverse chemical entities (Xu et al., 2015).

Applications in Chemical Synthesis

Cyclobutane derivatives serve as intermediates in the synthesis of complex molecules. For example, ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes shows high trans stereoselectivity in producing piperidines, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (Moustafa & Pagenkopf, 2010). Similarly, cyclobutyl derivatives have been used as intermediates in synthesizing chromenes containing a cyclobutane ring, further illustrating the broad utility of these compounds in synthesizing complex structures (Bernard et al., 2004).

Functionalization and Diversity

The functionalization of cyclobutane derivatives enables the creation of a wide range of structurally diverse and complex molecules. For instance, the synthesis of 2-alkoxy-1,1-cyclobutane diesters and their use in dipolar cycloadditions exemplify the versatility of cyclobutane derivatives in generating new compounds with potential biological activity (Roy et al., 2006). Additionally, palladium-catalyzed carbon-carbon bond cleavage and formation from cyclobutanones to produce arylated benzolactones showcase the chemical transformations possible with cyclobutane derivatives (Matsuda et al., 2008).

properties

IUPAC Name

2-(hydroxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWGNKHUGJYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclobutan-1-ol
Reactant of Route 2
2-(Hydroxymethyl)cyclobutan-1-ol
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2-(Hydroxymethyl)cyclobutan-1-ol
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Reactant of Route 6
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